molecular formula C15H15NOS B2688093 N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide CAS No. 853347-88-3

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide

Cat. No.: B2688093
CAS No.: 853347-88-3
M. Wt: 257.35
InChI Key: ZNFUCGHVLXJKPB-MDZDMXLPSA-N
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Description

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide typically involves the reaction of 2-ethylphenylamine with 3-(2-thienyl)-2-propenoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on cost-effective methods and minimizing waste by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic and heterocyclic derivatives.

Scientific Research Applications

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide
  • N-(2-Ethylphenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

Uniqueness

N-(2-Ethylphenyl)-3-(2-thienyl)-2-propenamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-N-(2-ethylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-2-12-6-3-4-8-14(12)16-15(17)10-9-13-7-5-11-18-13/h3-11H,2H2,1H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFUCGHVLXJKPB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853347-88-3
Record name N-(2-ETHYLPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE
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